molecular formula C11H12N2O3 B13817683 3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione

3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione

Cat. No.: B13817683
M. Wt: 220.22 g/mol
InChI Key: MHZCFVCBGKCLOG-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione typically involves the condensation of a pyridine derivative with a pyrimidine derivative. One common method involves the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.

    Pyrido[3,4-d]pyrimidine: Known for its potential therapeutic applications in treating various diseases.

    Pyrido[4,3-d]pyrimidine:

Uniqueness

3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione stands out due to its specific hydroxyethyl and methyl substitutions, which confer unique chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione

InChI

InChI=1S/C11H12N2O3/c1-7-8(4-6-14)11(16)13-5-2-3-9(15)10(13)12-7/h2,5,14H,3-4,6H2,1H3

InChI Key

MHZCFVCBGKCLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CCC(=O)C2=N1)CCO

Origin of Product

United States

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